Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)-
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Overview
Description
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- is a chemical compound with the molecular formula C₅H₉N₇. It is characterized by the presence of two azido groups attached to the pyrrolidine ring.
Preparation Methods
One common method involves the reaction of a suitable pyrrolidine derivative with sodium azide under specific conditions to achieve the desired azido substitution . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, often with the use of reagents such as triphenylphosphine.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Scientific Research Applications
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- is primarily based on the reactivity of its azido groups. These groups can undergo various chemical transformations, enabling the compound to interact with different molecular targets. For example, in bioorthogonal chemistry, the azido groups can react with alkynes to form stable triazole linkages, allowing for the specific labeling of biomolecules .
Comparison with Similar Compounds
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- can be compared with other azido-substituted pyrrolidines and similar compounds:
Pyrrolidine, 2-azido-: Lacks the additional azidomethyl group, resulting in different reactivity and applications.
Pyrrolidine, 4-azido-: Similar structure but without the azidomethyl group, leading to variations in chemical behavior.
Azidomethylpyrrolidine: Contains only one azido group, affecting its potential for cycloaddition reactions.
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- stands out due to the presence of two azido groups, which enhances its versatility in chemical reactions and broadens its range of applications.
Properties
CAS No. |
918313-42-5 |
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Molecular Formula |
C5H9N7 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2S,4S)-4-azido-2-(azidomethyl)pyrrolidine |
InChI |
InChI=1S/C5H9N7/c6-11-9-3-4-1-5(2-8-4)10-12-7/h4-5,8H,1-3H2/t4-,5-/m0/s1 |
InChI Key |
RXKRZJAYBMEONG-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CN=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
C1C(CNC1CN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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